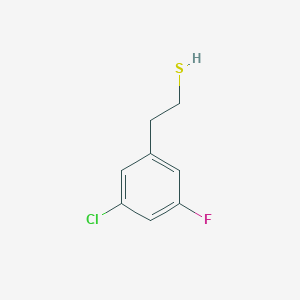

2-(3-Chloro-5-fluorophenyl)ethanethiol

Description

2-(3-Chloro-5-fluorophenyl)ethanethiol is a sulfur-containing aromatic compound characterized by a benzene ring substituted with chlorine and fluorine at the 3- and 5-positions, respectively, and an ethanethiol (-CH₂SH) side chain.

Properties

IUPAC Name |

2-(3-chloro-5-fluorophenyl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFS/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNATJMNKASNSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Chloro-5-fluorophenyl)ethanethiol is an organic compound characterized by a thiol group (-SH) attached to an ethane chain, which connects to a phenyl ring substituted with chlorine and fluorine atoms. The molecular formula is and it has a molecular weight of approximately 188.63 g/mol. This compound's biological activity is primarily attributed to its thiol group, which can form covalent bonds with cysteine residues in proteins, potentially modulating various biochemical pathways.

The biological activity of this compound can be understood through its interactions with biological macromolecules:

- Covalent Bond Formation : The thiol group allows for the formation of covalent bonds with cysteine residues in proteins, which may alter enzyme activities or receptor functions.

- Influence of Halogen Substituents : The presence of chlorine and fluorine enhances the compound's lipophilicity and membrane permeability, potentially increasing its bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary investigations into its anticancer properties indicate that it may inhibit cancer cell proliferation by interacting with specific molecular targets.

Case Studies and Research Findings

- Inhibition Studies : A study evaluated the inhibitory effects of various compounds on the papain-like protease domain (PLpro) of SARS-CoV-2. Although this compound was not the primary focus, related compounds demonstrated significant inhibitory activity, suggesting a potential role for similar structures in antiviral therapies .

- Mechanistic Insights : Another research highlighted how thiols like this compound can modulate protein functions through redox reactions, impacting cellular signaling pathways and potentially offering therapeutic benefits in diseases characterized by oxidative stress .

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other thiol compounds. Below is a comparison table outlining key differences with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 2-(3-Fluorophenyl)ethanethiol | Lacks chlorine substitution; may exhibit different reactivity. |

| 2-(3-Chloro-4-fluorophenyl)ethanethiol | Different position of fluorine; could affect biological activity. |

| 2-(3-Chloro-5-methylphenyl)ethanethiol | Contains a methyl group instead of fluorine; alters chemical properties. |

| 2-(4-Chlorophenyl)ethanethiol | No fluorine present; likely different reactivity profile. |

Applications

The compound shows promise in various fields:

- Medicinal Chemistry : Its ability to form covalent bonds with biomolecules positions it as a candidate for drug development targeting specific proteins involved in disease processes.

- Industrial Uses : It may also be utilized in the synthesis of specialty chemicals and materials due to its unique reactivity profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The closest structural analog is 2-(3-Chloro-5-fluorophenyl)ethanamine , which replaces the thiol (-SH) group with an amine (-NH₂). Key differences include:

- Solubility : Thiols generally exhibit lower water solubility than amines due to reduced hydrogen-bonding capacity.

- Reactivity : The thiol group is more nucleophilic than amines, making it prone to oxidation (forming disulfides) and participation in Michael addition reactions.

Halogen-Substituted Thiols

Comparisons with other halogenated arylthiols highlight the influence of substituent position and electronegativity:

- 2-(4-Fluorophenyl)ethanethiol : Lacking chlorine, this compound has reduced steric hindrance and lower molecular weight (C₈H₉FS, ~172.22 g/mol). The absence of chlorine may decrease lipophilicity compared to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.